molecular formula C6H7NO3 B039852 2,3-Methanopyroglutamic acid CAS No. 116447-40-6

2,3-Methanopyroglutamic acid

カタログ番号: B039852
CAS番号: 116447-40-6
分子量: 141.12 g/mol
InChIキー: NVCNPLRRJWIKMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Methanopyroglutamic acid (2,3-MeGlp) is a conformationally constrained pyroglutamic acid derivative characterized by a methano bridge between the C2 and C3 positions of the pyrrolidone ring. This structural modification imposes significant steric and electronic effects, altering its conformational flexibility and biochemical interactions compared to unmodified pyroglutamic acid (5-oxoproline). Synthesized via specialized cycloaddition or methano-bridging techniques (e.g., β-naphthylamide derivatives), 2,3-MeGlp demonstrates enhanced resistance to enzymatic degradation, particularly against pyroglutamic amino peptidase, making it valuable in peptide-based therapeutics .

特性

CAS番号

116447-40-6

分子式

C6H7NO3

分子量

141.12 g/mol

IUPAC名

3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-4-1-3-2-6(3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)

InChIキー

NVCNPLRRJWIKMS-UHFFFAOYSA-N

SMILES

C1C2CC2(NC1=O)C(=O)O

正規SMILES

C1C2CC2(NC1=O)C(=O)O

同義語

2,3-MeGlp
2,3-methanopyroglutamic acid

製品の起源

United States

類似化合物との比較

Structural Features

2,3-Methanopyroglutamic Acid: The methano bridge restricts the pyrrolidone ring’s flexibility, enforcing a folded conformation (ψ angle ≈ 0°) in the solid state, as confirmed by X-ray diffraction. In solution, NMR studies reveal multiple conformers due to partial ring puckering .

Pyroglutamic Acid (5-Oxoproline): Lacks the methano bridge, allowing greater conformational freedom. The lactam ring adopts a planar or slightly puckered structure, facilitating interactions with metabolic enzymes like 5-oxoprolinase .

L-Pyroglutamic Acid Methyl Ester: Features a methyl ester group at the carboxyl terminus (C6H9NO3) but retains the unmodified lactam ring. Its conformation and stability are understudied, though its synthesis via esterification is straightforward .

Enzyme Stability

Compound Enzyme Stability Profile Key Findings
2,3-MeGlp High resistance to pyroglutamic amino peptidase The 2,3-MeGlp-His amide bond in TRH analogs shows 3–5× greater stability vs. native Glp-His bonds .
Pyroglutamic Acid Susceptible to 5-oxoprolinase Accumulates in pyroglutamic acidosis due to impaired degradation .
L-Pyroglutamic Acid Methyl Ester Unknown enzymatic stability No direct data; ester groups generally enhance lipophilicity but not stability .

Conformational Behavior

  • 2,3-MeGlp: In peptides like TRH analogs, the methano bridge forces proximity between the pyrrolidone and imidazole rings, stabilizing compact conformations critical for receptor binding .
  • Pyroglutamic Acid : Flexible lactam ring enables diverse conformations, which may reduce target specificity in therapeutic peptides .

Key Research Findings

  • Enhanced Stability: The β-naphthylamide derivative of 2,3-MeGlp resists pyroglutamic amino peptidase, a critical advantage for oral peptide drugs .
  • Clinical Relevance of Pyroglutamic Acid : Elevated levels in urine (60 mM in acidosis cases) highlight its metabolic role and toxicity risks .
  • Synthetic Versatility: Pyroglutamic acid derivatives serve as chiral templates for stereospecific synthesis of amino acids, though 2,3-MeGlp’s rigid structure offers unique advantages .

準備方法

Cyclodehydration of L-Glutamic Acid to Pyroglutamic Acid

The synthesis of this compound begins with the preparation of L-pyroglutamic acid, a critical precursor. Industrial and laboratory-scale methods typically involve the cyclodehydration of L-glutamic acid under controlled thermal conditions. For instance, heating L-glutamic acid to 130–135°C for ≥2 hours induces intramolecular cyclization, yielding pyroglutamic acid with high purity. Post-reaction processing includes dissolution in water, crystallization at ambient temperature, and activated carbon decolorization to remove impurities. This step achieves a refined product with water content ≤0.2%, ensuring suitability for subsequent functionalization.

Esterification and Cyclopropanation

Optimization of Reaction Conditions

Temperature and Catalytic Control

Reaction temperature critically influences cyclopropanation efficiency. Studies demonstrate that maintaining the temperature below 20°C during dimethyl dicarbonate addition minimizes side reactions, such as ester hydrolysis or epimerization. Catalytic quantities of DMAP (0.02–0.05 mol%) enhance reaction kinetics without requiring stoichiometric metal catalysts, aligning with green chemistry principles.

Solvent and Stoichiometric Ratios

Optimal solvent selection ensures solubility and stability of intermediates. Dichloromethane, with its low polarity and high volatility, facilitates easy removal post-reaction, while methanol serves as both solvent and nucleophile during esterification. Stoichiometric ratios of reagents—specifically, a 1:1.2–1.5 molar ratio of L-pyroglutamic acid methyl ester to dimethyl dicarbonate—maximize cyclopropanation yields (94.9% in optimized runs).

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the successful incorporation of the cyclopropane ring. The diastereomeric mixture of this compound derivatives exhibits distinct proton environments, with upfield shifts observed for the cyclopropane protons (δ 0.8–1.2 ppm). Infrared (IR) spectroscopy further validates the presence of the pyrrolidone carbonyl stretch at 1,680–1,700 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction analysis of methyl 2,3-methanopyroglutamate reveals a folded conformation with a ψ angle of −60°, stabilized by intramolecular hydrogen bonding between the pyrrolidone oxygen and the methyl ester group. The cyclopropane ring adopts a puckered geometry, with bond angles of 58–60°, consistent with strained cyclopropane systems.

Applications and Stability Studies

Enzymatic Stability

The 2,3-methano modification confers remarkable resistance to enzymatic degradation. In vitro studies using pyroglutamate aminopeptidase demonstrate that the this compound-His amide bond remains intact for >24 hours, whereas the native Glp-His bond in thyrotropin-releasing hormone (TRH) hydrolyzes within minutes. This stability enhances its utility in peptide-based therapeutics.

ParameterOptimal ValueImpact on Yield/Purity
Temperature15–20°CMinimizes side reactions
DMAP Catalyst Loading0.02–0.05 mol%Enhances reaction rate
Dimethyl Dicarbonate Ratio1.2–1.5 equivMaximizes conversion
Reaction Time8–10 hoursEnsures completion

Table 2. Physicochemical Properties of this compound

PropertyValueMethod
Melting Point63.7–66°CDifferential Scanning Calorimetry
Specific Rotation−11.9° (c=1, acetic acid)Polarimetry
HPLC Purity99.7%Reverse-Phase Chromatography

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2,3-methanopyroglutamic acid?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the bicyclic structure and stereochemistry. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylic acid, amide bonds).
  • Employ high-performance liquid chromatography (HPLC) with a polar stationary phase to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation.
  • For crystalline samples, X-ray crystallography provides definitive structural resolution .

Q. How can researchers optimize synthetic routes for this compound derivatives?

Methodological Answer:

  • Apply Design of Experiments (DOE) to evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions for yield and enantiomeric excess.
  • Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using chiral chromatography to ensure stereochemical fidelity .

Q. What are the best practices for stabilizing this compound in aqueous solutions?

Methodological Answer:

  • Conduct pH stability studies (pH 3–9) to identify degradation pathways. Use buffered solutions (e.g., phosphate or acetate buffers) to minimize hydrolysis.
  • Assess thermal stability via accelerated stability testing (40–60°C) and analyze degradation products using LC-MS/MS .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of this compound in enzyme-binding studies?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study the compound’s flexibility in solvated environments.
  • Use docking algorithms (AutoDock Vina, Schrödinger) to predict binding affinities with target enzymes (e.g., glutamate receptors). Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

Methodological Answer:

  • Compare 2D NMR techniques (COSY, NOESY) to differentiate diastereomers or tautomeric forms.
  • Apply density functional theory (DFT) calculations to predict NMR chemical shifts and IR vibrational modes, aligning theoretical and experimental data .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound without interference from metabolic byproducts?

Methodological Answer:

  • Use hepatocyte co-culture systems to pre-metabolize the compound, followed by LC-MS to quantify parent and metabolite concentrations.
  • Employ knockout cell lines (e.g., CYP450-deficient) to isolate direct effects. Validate with competitive inhibition assays using known enzyme substrates .

Q. What meta-analytic approaches are suitable for consolidating heterogeneous data on the compound’s pharmacokinetic properties?

Methodological Answer:

  • Conduct a systematic review with PRISMA guidelines to aggregate preclinical data. Use random-effects models to account for inter-study variability.
  • Apply meta-regression to explore covariates (e.g., dosing regimen, animal model) influencing bioavailability and half-life .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and leverage computational tools to reconcile discrepancies .
  • Experimental Design : Prioritize factorial designs for multivariate optimization and include negative controls to isolate compound-specific effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。